4-bromo-8-fluoroquinoline-2-carboxylic acid

Acid strength Ionization state Salt formation

4-Bromo-8-fluoroquinoline-2-carboxylic acid (CAS 1314143-31-1) is a heterocyclic quinoline derivative characterized by dual halogen substitution—bromine at the C4 position and fluorine at the C8 position—on the quinoline-2-carboxylic acid scaffold. The molecular formula is C₁₀H₅BrFNO₂ with a molecular weight of 270.05 g/mol.

Molecular Formula C10H5BrFNO2
Molecular Weight 270.05 g/mol
CAS No. 1314143-31-1
Cat. No. B6616938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-8-fluoroquinoline-2-carboxylic acid
CAS1314143-31-1
Molecular FormulaC10H5BrFNO2
Molecular Weight270.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(C=C2Br)C(=O)O
InChIInChI=1S/C10H5BrFNO2/c11-6-4-8(10(14)15)13-9-5(6)2-1-3-7(9)12/h1-4H,(H,14,15)
InChIKeyPZCRKBBPNGIARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-8-fluoroquinoline-2-carboxylic acid (CAS 1314143-31-1): Procurement-Relevant Identification and Baseline Properties


4-Bromo-8-fluoroquinoline-2-carboxylic acid (CAS 1314143-31-1) is a heterocyclic quinoline derivative characterized by dual halogen substitution—bromine at the C4 position and fluorine at the C8 position—on the quinoline-2-carboxylic acid scaffold. The molecular formula is C₁₀H₅BrFNO₂ with a molecular weight of 270.05 g/mol [1]. Its computed XLogP3-AA is 2.8, indicating moderate lipophilicity that balances membrane permeability and aqueous solubility for drug discovery applications [2]. The compound belongs to the broader class of halogenated quinoline-2-carboxylic acids, which serve as versatile intermediates in medicinal chemistry and have documented utility in the synthesis of HCV protease inhibitors and other biologically active molecules [3].

Why 4-Bromo-8-fluoroquinoline-2-carboxylic acid Cannot Be Interchanged with Common In-Class Analogs


Halogenated quinoline-2-carboxylic acids are not functionally interchangeable due to the pronounced electronic and steric effects of each substituent pattern. The 4-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling C–C bond formation at a position where chloro or unsubstituted analogs exhibit significantly lower reactivity [1]. Simultaneously, the 8-fluoro substituent imparts a measurable acid-strengthening effect: 4-bromo-8-fluoroquinoline-2-carboxylic acid exhibits a computed pKa approximately 2.1 log units lower than the parent quinoline-2-carboxylic acid scaffold, altering ionization state and hydrogen-bonding capacity at physiological pH relative to non-fluorinated or 6-fluoro isomers [2]. These synergistic electronic features create a reactivity profile that cannot be replicated by 4-chloro-8-fluoro, 4-bromo-6-fluoro, or mono-halogenated quinoline-2-carboxylic acid analogs. The quantitative evidence below substantiates why procurement specifications must be compound-exact rather than class-generic.

4-Bromo-8-fluoroquinoline-2-carboxylic acid: Comparator-Anchored Quantitative Evidence for Procurement Decision-Making


Enhanced Brønsted Acidity Drives Differential Ionization and Salt Formation vs. Parent Quinoline-2-carboxylic Acid

The computed pKa of 4-bromo-8-fluoroquinoline-2-carboxylic acid is approximately 2.82, substantially lower than the pKa of ~4.92 for the unsubstituted quinoline-2-carboxylic acid scaffold [1]. This ~2.1 log unit difference translates to a >100-fold increase in the proportion of the ionized carboxylate form at physiological pH (7.4), directly influencing solubility, hydrogen-bond donor/acceptor character, and the feasibility of pharmaceutical salt formation relative to non-halogenated or 6-fluoro-substituted analogs [2].

Acid strength Ionization state Salt formation

Distinct Lipophilicity Profile Differentiates 4-Bromo-8-fluoro Substitution from 6-Fluoro and Non-Fluorinated Analogs

The computed XLogP3-AA value for 4-bromo-8-fluoroquinoline-2-carboxylic acid is 2.8 [1]. In comparison, the 6-fluoro regioisomer (4-bromo-6-fluoroquinoline-2-carboxylic acid) is predicted to have a lower LogP of approximately 2.5 due to the different spatial orientation of the fluorine dipole that reduces overall molecular lipophilicity [2]. This 0.3 log unit difference is significant in medicinal chemistry, as it corresponds to a roughly 2-fold difference in partition coefficient (log P) that can alter membrane permeability, plasma protein binding, and tissue distribution in vivo.

Lipophilicity LogP Membrane permeability

Synthetic Utility: 4-Bromo Substituent Enables Cross-Coupling Reactivity Absent in Chloro and Unsubstituted Analogs

The C4–Br bond in 4-bromo-8-fluoroquinoline-2-carboxylic acid is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, a transformation that proceeds with typical yields of 60–85% for related 4-bromoquinoline substrates under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) [1]. In contrast, the corresponding 4-chloro analog requires harsher conditions (elevated temperature, stronger bases) and often delivers yields below 40% due to the lower reactivity of the C–Cl bond toward oxidative addition [2]. The unsubstituted (4-H) analog is entirely unreactive in cross-coupling, limiting its utility as a diversification scaffold.

Suzuki-Miyaura coupling C–C bond formation Synthetic intermediate

4-Bromo-8-fluoroquinoline-2-carboxylic acid: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold Diversification via C4 Suzuki-Miyaura Cross-Coupling

The >2-fold yield advantage of the C4–Br bond in Suzuki-Miyaura coupling (60–85% vs. <40% for chloro analogs) [1] makes this compound the preferred intermediate for constructing C4-arylated quinoline-2-carboxylic acid libraries. The 8-fluoro substituent further enhances metabolic stability, a critical attribute for lead optimization programs targeting infectious diseases and kinase inhibition, where rapid SAR exploration around the quinoline core is required.

Pharmaceutical Salt and Formulation Screening: Leveraging Enhanced Acidity

The ~2.1 log unit lower pKa (2.82 vs. 4.92 for parent scaffold) [2] results in a >100-fold higher fraction of the ionized carboxylate species at physiological pH, enabling salt formation with a broader range of pharmaceutically acceptable counterions. This property is particularly valuable for improving aqueous solubility of poorly soluble drug candidates during preclinical formulation development.

Process Chemistry: High-Yield Intermediate for HCV Protease Inhibitor Synthesis

As documented in the Boehringer Ingelheim patent literature, bromo-substituted quinolines serve as key intermediates in the convergent synthesis of HCV NS3 protease inhibitors [3]. The 4-bromo-8-fluoro substitution pattern provides both the cross-coupling handle (C4–Br) and the fluorine atom that contributes to target binding affinity and metabolic stability, making this specific regioisomer a critical building block for process-scale routes that cannot tolerate the lower reactivity of chloro or unsubstituted analogs.

Computational Chemistry and Structure-Based Drug Design: Distinct Electrostatic Profile

The differentiated LogP of 2.8 (vs. ~2.5 for the 6-fluoro regioisomer) [4] and the unique electron-withdrawing pattern of the 8-fluoro substituent create a distinct electrostatic potential surface that influences docking poses and binding free energies. Computational chemists designing focused libraries for CNS or anti-infective targets where lipophilicity must be carefully tuned should specify this regioisomer to avoid the altered permeability and off-target binding profiles associated with the 6-fluoro or non-fluorinated analogs.

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